molecular formula C15H11FO3 B578754 5-(2-Acetylphenyl)-2-fluorobenzoic acid CAS No. 1345471-80-8

5-(2-Acetylphenyl)-2-fluorobenzoic acid

Cat. No. B578754
M. Wt: 258.248
InChI Key: BQLBPFQXECRIIM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-(2-Acetylphenyl)-2-fluorobenzoic acid” would be characterized by the presence of an acetyl group and a carboxylic acid group attached to a fluorobenzene ring . The exact spatial arrangement of these groups would depend on the specific synthetic route used.


Chemical Reactions Analysis

The reactivity of “5-(2-Acetylphenyl)-2-fluorobenzoic acid” would be influenced by its functional groups. For instance, the acetyl group could undergo nucleophilic acyl substitution reactions, while the carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Acetylphenyl)-2-fluorobenzoic acid” would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Scientific Research Applications

Chemotherapy Applications

Research has highlighted the significance of fluorinated compounds, particularly 5-fluorouracil (5-FU), in the treatment of colorectal cancer. 5-FU remains the most active single agent for this purpose, with efforts to enhance its activity through combinations with other agents like folinic acid showing promise in improving patient survival (Abbruzzese & Levin, 1989). This suggests that derivatives of fluorobenzoic acid could have potential applications in enhancing the efficacy of chemotherapeutic regimens through their structural or functional similarities to 5-FU.

Material Science and Coordination Chemistry

The study of metal(II) 2-fluorobenzoate complexes has provided insights into how these compounds can form various structural motifs with potential applications in materials science. Transition metal complexes of fluorobenzoates, exhibiting diverse structures like monomeric, dimeric, and polymeric forms, highlight the versatility of these compounds in forming materials with potential unique properties (Öztürkkan & Necefoğlu, 2022). Such research indicates that 5-(2-Acetylphenyl)-2-fluorobenzoic acid could be explored for developing new materials with tailored properties.

Biochemical and Pharmacological Research

The exploration of fluorinated pyrimidines' chemistry in personalized medicine underscores the importance of understanding how these compounds interact with biological systems. Insights into the mechanisms by which fluorinated compounds, including fluorobenzoates, inhibit RNA and DNA modifying enzymes, offer avenues for developing more precise cancer treatments (Gmeiner, 2020). This suggests potential for 5-(2-Acetylphenyl)-2-fluorobenzoic acid in biochemical research aimed at uncovering new therapeutic targets and strategies.

Environmental and Analytical Chemistry

Research on the degradation of organic pollutants using oxidoreductive enzymes in the presence of redox mediators demonstrates the potential for fluorobenzoates and related compounds in environmental remediation. The efficiency of these processes could be enhanced by understanding the interactions between such compounds and redox mediators, pointing to a role for 5-(2-Acetylphenyl)-2-fluorobenzoic acid in developing new methods for treating industrial effluents (Husain & Husain, 2007).

Safety And Hazards

The safety and hazards associated with “5-(2-Acetylphenyl)-2-fluorobenzoic acid” would depend on factors such as its reactivity, toxicity, and handling procedures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “5-(2-Acetylphenyl)-2-fluorobenzoic acid” could include exploring its potential applications in various fields, such as medicinal chemistry, material science, and chemical biology .

properties

IUPAC Name

5-(2-acetylphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)11-4-2-3-5-12(11)10-6-7-14(16)13(8-10)15(18)19/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLBPFQXECRIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718365
Record name 2'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Acetylphenyl)-2-fluorobenzoic acid

CAS RN

1345471-80-8
Record name 2'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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